7-(3-fluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
This compound belongs to the thiazolopyridine family, which features a fused thiazole and pyridine ring system. Thiazolo[3,2-a]pyridines exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties . The structure of our compound is characterized by a 1,3-thiazole ring fused with a pyridine ring, along with a cyano group (–C≡N) and various substituents.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves a five-component cascade reaction. Key starting materials include cyanoacetohydrazide, various acetophenones, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and cysteamine hydrochloride. The reaction proceeds via domino N, S-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization sequences. The reaction takes place in ethanol under reflux conditions, providing high yields and tolerating a wide range of functional groups .
Industrial Production Methods:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and purification processes would be essential for industrial applications.
Chemical Reactions Analysis
Reactions:: The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present. For instance:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can convert functional groups.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents. Detailed mechanistic studies are necessary to elucidate the exact pathways and products.
Scientific Research Applications
Medicine: It could be explored as an anticancer agent due to its unique structure.
Chemical Biology: Researchers might investigate its interactions with biological macromolecules.
Industry: Its rigid structure and functional groups make it interesting for drug development and as a probe for nucleic acid studies.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. Further studies are needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, a comparative analysis could highlight its uniqueness and potential advantages over related structures.
Properties
Molecular Formula |
C21H17FN2O3S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
7-(3-fluorophenyl)-3-hydroxy-3-(3-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C21H17FN2O3S/c1-27-16-7-3-5-14(9-16)21(26)12-28-20-18(11-23)17(10-19(25)24(20)21)13-4-2-6-15(22)8-13/h2-9,17,26H,10,12H2,1H3 |
InChI Key |
RWJBCAFYGJFPLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC(=CC=C4)F)C#N)O |
Origin of Product |
United States |
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